"4-Propionyl-1H-pyrrole-2-carboxylic acid" chemical structure and analysis
"4-Propionyl-1H-pyrrole-2-carboxylic acid" chemical structure and analysis
An In-Depth Technical Guide to 4-Propionyl-1H-pyrrole-2-carboxylic acid: Synthesis, Analysis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4-Propionyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest to medicinal chemists and drug discovery professionals. While data on this specific molecule is limited, this document, leveraging established principles of organic chemistry and the known bioactivity of the pyrrole-2-carboxylic acid scaffold, outlines a strategic synthetic approach, a full suite of analytical characterization protocols, and a reasoned perspective on its potential therapeutic applications. We will delve into the causality behind experimental choices, from regioselective synthesis to orthogonal analytical validation, providing a robust framework for researchers investigating this and related compounds.
Introduction: The Pyrrole-2-Carboxylic Acid Scaffold
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle that is a cornerstone of numerous biologically active natural products, including heme, chlorophyll, and vitamin B12.[1] In drug development, the pyrrole scaffold is a "privileged structure," appearing in blockbuster drugs such as atorvastatin (Lipitor).[1] The pyrrole-2-carboxylic acid moiety, in particular, serves as a key pharmacophore in a variety of compounds exhibiting a broad range of biological activities.[1][2] Derivatives have been identified with antimicrobial, antifungal, antiparasitic, and anti-inflammatory properties.[2][3][4]
This guide focuses on a specific, less-explored derivative: 4-Propionyl-1H-pyrrole-2-carboxylic acid .
Chemical Structure and Properties:
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IUPAC Name: 4-Propionyl-1H-pyrrole-2-carboxylic acid
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CAS Number: 111468-94-1[5]
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Molecular Formula: C₈H₉NO₃[5]
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Molecular Weight: 167.16 g/mol
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Appearance: Off-white solid[5]
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InChI Key: ZCFLLRUDRAKKFL-UHFFFAOYSA-N[5]
The introduction of a propionyl group at the C4 position offers a unique combination of a hydrogen bond donor (N-H), a hydrogen bond acceptor/donor (carboxylic acid), and a ketone functionality, creating a molecule with distinct polarity and potential for novel interactions with biological targets.
Strategic Synthesis Protocol
Directly synthesizing 4-propionyl-1H-pyrrole-2-carboxylic acid in a single step is challenging due to issues of regioselectivity. Electrophilic substitution reactions on an unsubstituted pyrrole ring, such as Friedel-Crafts acylation, overwhelmingly favor the C2 (α) position due to the electron-donating nature of the nitrogen atom.[6] Therefore, a multi-step, protecting-group-assisted strategy is required to direct the acylation to the desired C4 (β) position.
Retrosynthetic Rationale: Our strategy involves starting with a commercially available pyrrole-2-carboxylate ester. The ester group serves two purposes: it protects the carboxylic acid from reacting with the acylation reagents and it deactivates the C2 position while directing incoming electrophiles to the C5 or C4 positions. While C5 acylation is often a competing side reaction, careful selection of the Lewis acid and reaction conditions can favor the formation of the C4 isomer.
Proposed Synthetic Workflow: The following workflow is proposed as a robust and logical pathway to the target compound.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol:
Step 1: Friedel-Crafts Acylation of Ethyl 1H-pyrrole-2-carboxylate
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System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.
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Lewis Acid Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to the DCM. Causality: Using a slight excess of the Lewis acid ensures full activation of the acyl chloride.
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Acyl Chloride Addition: In the dropping funnel, prepare a solution of propionyl chloride (1.2 equivalents) in anhydrous DCM. Add this solution dropwise to the stirring AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex will be observed.
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Substrate Addition: Dissolve ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.
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Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product will likely be a mixture of C4 and C5 acylated isomers. Purify via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired product, ethyl 4-propionyl-1H-pyrrole-2-carboxylate.
Step 2: Saponification to Yield 4-Propionyl-1H-pyrrole-2-carboxylic acid
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Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).
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Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
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Acidification: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). The target carboxylic acid should precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration, washing with cold deionized water.
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Drying: Dry the isolated solid in a vacuum oven at 40-50 °C to a constant weight to yield pure 4-propionyl-1H-pyrrole-2-carboxylic acid.
Comprehensive Analytical Characterization
Rigorous characterization using orthogonal analytical methods is critical to confirm the structure and assess the purity of the synthesized compound. The following protocols provide a self-validating system for quality control.
Analytical Workflow:
Caption: Orthogonal approach for compound validation.
A. Spectroscopic Analysis (Predicted Data)
The following tables summarize the expected spectroscopic data based on the known values for carboxylic acids and substituted pyrroles.[7][8][9]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | Broad Singlet | 1H | -COOH | Highly deshielded acidic proton, characteristic of carboxylic acids.[7] |
| ~11.8 | Broad Singlet | 1H | N-H | Pyrrole N-H proton. |
| ~7.2 | Doublet | 1H | H-5 | Pyrrole ring proton, coupled to H-3. |
| ~6.8 | Doublet | 1H | H-3 | Pyrrole ring proton, coupled to H-5. |
| 2.85 | Quartet | 2H | -CO-CH₂- CH₃ | Methylene protons of the propionyl group, split by the adjacent methyl group. |
| 1.05 | Triplet | 3H | -CO-CH₂-CH₃ | Methyl protons of the propionyl group, split by the adjacent methylene group. |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~195 | C =O (Propionyl) | Ketone carbonyl carbon. |
| ~162 | C =O (Carboxylic) | Carboxylic acid carbonyl carbon, typically upfield from ketones.[7] |
| ~130 | C -4 | Pyrrole carbon attached to the electron-withdrawing propionyl group. |
| ~125 | C -2 | Pyrrole carbon attached to the carboxylic acid group. |
| ~120 | C -5 | Pyrrole CH carbon. |
| ~110 | C -3 | Pyrrole CH carbon. |
| ~35 | -CH₂- | Propionyl methylene carbon. |
| ~8 | -CH₃ | Propionyl methyl carbon. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3300-2500 | Strong, Very Broad | O-H Stretch | Characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.[9] |
| ~3250 | Medium, Sharp | N-H Stretch | Pyrrole N-H stretching vibration. |
| ~1700 | Strong, Sharp | C=O Stretch (Acid) | Carbonyl of the carboxylic acid, frequency lowered by dimerization.[9] |
| ~1670 | Strong, Sharp | C=O Stretch (Ketone) | Carbonyl of the propionyl group, conjugated with the pyrrole ring. |
| ~1550 | Medium | C=C Stretch | Aromatic ring stretching of the pyrrole core. |
B. Mass Spectrometry (MS)
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Technique: Electrospray Ionization (ESI) in negative mode is ideal for this acidic compound.
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Expected [M-H]⁻: 166.04
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Key Fragmentation:
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Loss of CO₂ (decarboxylation) from the parent ion.
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Cleavage of the propionyl group.
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C. Chromatographic Purity Assessment (HPLC-UV)
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Objective: To determine the purity of the final compound and quantify any isomeric impurities.
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Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 254 nm and 280 nm. Rationale: The pyrrole ring provides a strong chromophore for UV detection.[3]
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Analysis: Purity is calculated based on the area percentage of the main peak.
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Potential Biological Significance and Drug Discovery Context
While no biological activity has been explicitly reported for 4-propionyl-1H-pyrrole-2-carboxylic acid, the extensive bioactivity of structurally related analogs provides a strong rationale for its investigation in several therapeutic areas.[1][2][3][10][11] The introduction of the propionyl group at the C4 position may confer novel selectivity or potency against established targets.
Areas for Investigation Based on Analog Activity:
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Antimicrobial Agents: Numerous pyrrole-2-carboxylate and carboxamide derivatives show potent activity against various bacterial strains, including Mycobacterium tuberculosis.[2][11] A key target in this area is the Enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[11]
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Antifungal/Antiparasitic Agents: The parent compound, pyrrole-2-carboxylic acid, has demonstrated activity against the parasite Trypanosoma by inhibiting proline racemase and has shown antifungal effects against Phytophthora.[3]
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Anti-inflammatory Agents: Recently, novel pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), offering a potentially safer alternative to traditional NSAIDs.[4]
Screening Strategy Diagram:
Caption: A logical screening cascade for biological evaluation.
Conclusion
4-Propionyl-1H-pyrrole-2-carboxylic acid represents an intriguing yet underexplored molecule within a well-validated class of bioactive compounds. This guide provides the necessary intellectual framework for its synthesis and analysis, establishing a foundation for its future investigation. The proposed multi-step synthesis addresses the key challenge of regioselectivity, while the comprehensive analytical workflow ensures the generation of high-quality, reliable material. Based on the rich pharmacology of its structural analogs, this compound is a compelling candidate for screening in antimicrobial, anti-inflammatory, and antiparasitic drug discovery programs.
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